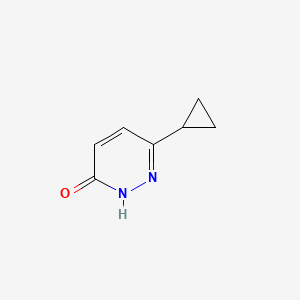

6-Cyclopropylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNMWYPHXDMYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695086 | |

| Record name | 6-Cyclopropylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161737-33-2 | |

| Record name | 6-Cyclopropylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclopropyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Pyridazin-3(2H)-ones

The construction of the pyridazin-3(2H)-one core can be achieved through several well-established synthetic strategies. These methods offer access to a wide variety of substituted pyridazinones, which serve as precursors for more complex derivatives.

Synthesis from 1,4-ketoesters or ketoacids

A foundational and widely employed method for synthesizing pyridazin-3(2H)-one derivatives is the cyclocondensation of 1,4-dicarbonyl compounds, such as γ-ketoacids or their corresponding esters, with hydrazine (B178648) or its derivatives. researchgate.netnih.govgazi.edu.tr This reaction proceeds by initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the stable heterocyclic ring. For instance, the reaction of a γ-ketoacid with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695), often with heating, directly yields the 4,5-dihydropyridazin-3(2H)-one. nih.govgazi.edu.tr Subsequent dehydrogenation, commonly achieved using reagents like bromine in acetic acid, introduces the double bond to furnish the aromatic pyridazin-3(2H)-one ring. nih.govgazi.edu.tr This two-step process is a reliable route to various 6-substituted pyridazinones. researchgate.net

A one-pot variation of this method involves the reaction of ketones with glyoxylic acid, followed by treatment with hydrazine, to produce 6-substituted 3(2H)-pyridazinones. semanticscholar.org This approach streamlines the synthesis by avoiding the isolation of the intermediate ketoacid.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazinone Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazinone core, allowing for the introduction of various substituents that would be difficult to incorporate through traditional methods. researchgate.netjocpr.com These reactions have significantly expanded the chemical space accessible for pyridazinone-based compounds. nih.gov

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds between a halopyridazinone and a boronic acid or ester. nih.govnih.gov This reaction is particularly useful for synthesizing aryl- or heteroaryl-substituted pyridazinones. nih.govnih.govresearchgate.net For instance, 6-arylpyridazin-3(2H)-ones can be prepared with high purity by reacting a resin-bound 6-chloropyridazin-3(2H)-one with various arylboronic acids under Suzuki conditions, followed by cleavage from the solid support. nih.govresearchgate.net Other palladium-catalyzed reactions, such as the Stille, Sonogashira, and Heck reactions, as well as Buchwald-Hartwig amination for C-N bond formation, have also been successfully applied to pyridazine (B1198779) and pyridazinone systems, providing access to a diverse array of functionalized derivatives. researchgate.netnih.govresearchgate.net

| Reaction Type | Reactants | Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Halopyridazinone, Boronic acid/ester | Aryl/Heteroaryl-pyridazinone | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille | Halopyridazinone, Organostannane | Alkyl/Aryl-pyridazinone | Pd catalyst |

| Sonogashira | Halopyridazinone, Terminal alkyne | Alkynyl-pyridazinone | Pd catalyst, Cu(I) cocatalyst, Base |

| Heck | Halopyridazinone, Alkene | Alkenyl-pyridazinone | Pd catalyst, Base |

| Buchwald-Hartwig | Halopyridazinone, Amine | Amino-pyridazinone | Pd catalyst, Ligand, Base |

Oxidative Strategies from Furan (B31954) Derivatives

An alternative approach to pyridazinone synthesis involves the oxidative transformation of furan derivatives. This method leverages the furan ring as a masked 1,4-dicarbonyl system. The oxidation of certain furan-containing compounds can lead to the formation of intermediates that, upon reaction with hydrazine, cyclize to form the pyridazinone ring. For example, the oxidation of 2-furyl ketones can yield enediones, which are precursors to pyridazinones.

While less common than the direct use of 1,4-dicarbonyls, this strategy offers a unique entry point to the pyridazinone scaffold from readily available furan-based starting materials. The choice of oxidant is crucial and can influence the stereochemistry of the resulting intermediates. researchgate.net

Cycloaddition Reactions in Pyridazinone Synthesis

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent another versatile strategy for constructing the pyridazine ring. rsc.org In an inverse electron-demand aza-Diels-Alder reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacts with an electron-rich dienophile to form the pyridazine core, often with extrusion of a small molecule like dinitrogen. organic-chemistry.orgorganic-chemistry.org This method allows for a high degree of regioselectivity and functional group tolerance under neutral conditions. organic-chemistry.org

Other cycloaddition strategies include [3+2] and [3+3] annulations. nih.gov For example, [3+2] cycloadditions of pyridazinium ylides with alkynes can produce fused pyridazine systems like pyrrolo[1,2-b]pyridazines. nih.gov These varied cycloaddition pathways provide powerful and often regioselective methods for accessing complex pyridazine and pyridazinone structures. mdpi.com

Specific Synthesis of 6-Cyclopropylpyridazin-3(2H)-one

The synthesis of this compound specifically follows the general principle of condensing a γ-ketoacid with hydrazine. The key precursor for this synthesis is 4-cyclopropyl-4-oxobutanoic acid .

The synthesis proceeds as follows:

Preparation of 4-cyclopropyl-4-oxobutanoic acid : This can be achieved through a Friedel-Crafts acylation of cyclopropyl (B3062369) methyl ketone with a succinic anhydride (B1165640) derivative or by other standard methods for γ-ketoacid synthesis.

Cyclocondensation : The 4-cyclopropyl-4-oxobutanoic acid is then reacted with hydrazine hydrate (N₂H₄·H₂O). This reaction is typically carried out by refluxing the reactants in a solvent such as ethanol or acetic acid. The initial product is the saturated intermediate, 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one .

Aromatization (Dehydrogenation) : The dihydropyridazinone intermediate is then aromatized to yield the final product, This compound . This oxidation step can be accomplished using various reagents, a common one being bromine in acetic acid.

This well-established sequence provides a reliable and direct route to this compound.

Derivatization Strategies for this compound Analogs

Once the this compound core is synthesized, it can be further modified to produce a wide range of analogs. These derivatization strategies typically target the nitrogen atom at the 2-position (N2) or other positions on the pyridazinone ring if they are appropriately functionalized.

A common derivatization involves the N-alkylation or N-acylation at the 2-position. For example, reacting this compound with an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base leads to the introduction of an alkyl group at the N2 position. nih.gov This can be a starting point for further modifications, such as converting an introduced ester group into an acetohydrazide, which can then be reacted with various aldehydes to form Schiff bases (benzalhydrazones). nih.gov

Functionalization at Pyridazinone Ring Positions (e.g., N-2, C-4, C-5, C-6)

The pyridazinone ring of this compound offers several sites for functionalization, each with distinct reactivity.

N-2 Position: The nitrogen atom at the 2-position is a common site for alkylation and arylation. This is typically achieved through nucleophilic substitution reactions where the pyridazinone anion, formed by deprotonation with a suitable base, reacts with an electrophile like an alkyl halide or an aryl halide. For instance, N-phenyl derivatives of 6-substituted pyridazinones have been synthesized, and this methodology can be extended to the cyclopropyl variant.

C-4 and C-5 Positions: The C-4 and C-5 positions of the pyridazinone ring can be functionalized through various methods, including halogenation followed by cross-coupling reactions. The introduction of a halogen, such as chlorine or bromine, at these positions activates them for subsequent modifications. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds by reacting the halogenated pyridazinone with boronic acids or esters. This allows for the introduction of a wide array of aryl and heteroaryl substituents. While specific examples for the 6-cyclopropyl derivative are not extensively documented, the general applicability of these methods to the pyridazinone scaffold is well-established. nih.govnih.govresearchgate.net

C-6 Position: The cyclopropyl group at the C-6 position is generally stable under many reaction conditions. However, transformations involving this group could be envisaged, such as ring-opening reactions under specific catalytic conditions, although this is less common in the context of pyridazinone chemistry. The primary synthetic focus remains on the functionalization of the heterocyclic ring itself.

Introduction of Diverse Substituents (e.g., heterocyclic, aryl, alkyl groups)

The introduction of diverse substituents onto the this compound scaffold is crucial for modulating its properties.

Heterocyclic and Aryl Groups: As mentioned, palladium-catalyzed cross-coupling reactions are instrumental in introducing heterocyclic and aryl moieties, primarily at the C-4 and C-5 positions. beilstein-journals.org For example, a halogenated this compound could be coupled with various (hetero)arylboronic acids to generate a library of derivatives. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.govlibretexts.org

Alkyl Groups: Alkyl groups can be introduced at various positions. At the N-2 position, this is readily achieved via alkylation. Introduction at the C-4 or C-5 positions is more challenging but can be accomplished through methods like metal-catalyzed cross-coupling with alkyl-organometallic reagents or via radical substitution pathways.

Table 1: Representative Functionalization Reactions of the Pyridazinone Ring

| Position | Reaction Type | Reagents and Conditions | Resulting Substituent |

| N-2 | Alkylation | Alkyl halide, Base (e.g., NaH) | Alkyl group |

| N-2 | Arylation | Aryl halide, Cu or Pd catalyst, Base | Aryl group |

| C-4/C-5 | Halogenation | NBS, PCl₅, or POCl₃ | Halogen (Br, Cl) |

| C-4/C-5 | Suzuki Coupling | (Hetero)arylboronic acid, Pd catalyst, Base | (Hetero)aryl group |

| C-4/C-5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

Reaction Mechanisms of Pyridazinone Formation and Derivatization

Understanding the mechanisms of the reactions involved in the synthesis and functionalization of this compound is fundamental for optimizing existing methods and designing new synthetic routes.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key mechanism in the functionalization of the pyridazinone ring.

N-Alkylation/Arylation: The reaction proceeds via an S_N2 or S_NAr mechanism. The nitrogen atom of the pyridazinone acts as a nucleophile, attacking the electrophilic carbon of the alkyl or aryl halide. The reaction is often facilitated by a base to deprotonate the N-H group, increasing the nucleophilicity of the nitrogen.

Substitution at Halogenated Positions: When a halogen is present at the C-4 or C-5 position, the ring becomes susceptible to nucleophilic aromatic substitution (S_NAr). The mechanism involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring. The electron-withdrawing nature of the pyridazinone ring facilitates this process.

Cyclization Reactions

The formation of the pyridazinone ring itself is a critical cyclization reaction. The most common method involves the condensation of a γ-keto acid with hydrazine. For this compound, the precursor would be a 4-cyclopropyl-4-oxobutanoic acid. The mechanism proceeds as follows:

Hydrazone Formation: The hydrazine initially reacts with the ketone carbonyl group of the γ-keto acid to form a hydrazone.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the carboxylic acid carbonyl group in an intramolecular fashion.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable six-membered pyridazinone ring.

This reaction is often carried out in a suitable solvent like ethanol or acetic acid, sometimes with acid or base catalysis to promote the different steps of the reaction. researchgate.netsemanticscholar.org

Tautomerism of Pyridazin-3(2H)-one

Pyridazin-3(2H)-one derivatives, including the 6-cyclopropyl variant, can exist in two tautomeric forms: the lactam form (pyridazin-3(2H)-one) and the lactim form (3-hydroxypyridazine).

Lactam-Lactim Equilibrium: The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the ring. In most cases, the lactam form is the predominant tautomer in both solution and the solid state. This is due to the greater stability of the amide-like functionality in the lactam form compared to the enol-like functionality in the lactim form. uni-muenchen.denih.govnih.gov

Spectroscopic Evidence: The presence of these tautomers can be investigated using spectroscopic techniques such as NMR and IR spectroscopy. For example, in the ¹H NMR spectrum, the presence of an N-H proton signal is indicative of the lactam form, while an O-H proton signal would suggest the presence of the lactim form. The C=O stretching frequency in the IR spectrum is also a characteristic feature of the lactam tautomer.

The tautomeric equilibrium is important as it can affect the reactivity of the molecule. For instance, while the lactam form is generally more stable, the lactim form can be more reactive in certain electrophilic substitution reactions at the oxygen atom.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopynih.govmdpi.com

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 6-Cyclopropylpyridazin-3(2H)-one molecule. nih.govmdpi.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyridazinone ring features two vinylic protons, while the cyclopropyl (B3062369) group has a methine proton and two sets of methylene (B1212753) protons. The tautomeric nature of the pyridazinone ring means the N-H proton may appear as a broad singlet.

The anticipated chemical shifts (δ) in a typical ¹H NMR spectrum are detailed below. These values are estimated based on analogous structures found in the literature. mdpi.commdpi.com

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclopropyl-CH₂ | 0.70 - 0.90 | Multiplet | |

| Cyclopropyl-CH₂' | 1.00 - 1.20 | Multiplet | |

| Cyclopropyl-CH | 2.00 - 2.20 | Multiplet | |

| Pyridazinone H-4 | 6.90 - 7.10 | Doublet | ~9-10 |

| Pyridazinone H-5 | 7.20 - 7.40 | Doublet | ~9-10 |

| N-H | 10.5 - 12.5 | Broad Singlet |

Disclaimer: The chemical shifts are estimated and may vary based on the solvent and experimental conditions.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a separate signal. libretexts.org This technique is particularly useful for identifying the carbon framework of the molecule, including the carbonyl carbon of the pyridazinone ring. libretexts.orgyoutube.com The chemical shifts are spread over a much wider range than in ¹H NMR, which typically results in a spectrum with well-resolved peaks for each carbon. libretexts.org

The expected chemical shifts for the carbon atoms are outlined in the following table, based on data from similar pyridazinone structures and standard values for cyclopropyl groups. mdpi.comlibretexts.orgresearchgate.net

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl-CH₂ | 8 - 12 |

| Cyclopropyl-CH | 14 - 18 |

| Pyridazinone C-4 | 128 - 132 |

| Pyridazinone C-5 | 135 - 140 |

| Pyridazinone C-6 | 150 - 155 |

| Pyridazinone C-3 (C=O) | 160 - 165 |

Disclaimer: The chemical shifts are estimated and may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would show correlations between the H-4 and H-5 protons of the pyridazinone ring and among all the protons within the cyclopropyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This allows for the direct assignment of each carbon signal based on its attached proton's previously assigned chemical shift. For instance, the signal for the C-4 proton would correlate with the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.eduprinceton.edu It is exceptionally powerful for connecting different parts of a molecule. A key HMBC correlation for this compound would be between the cyclopropyl methine proton (CH) and the C-6 carbon of the pyridazinone ring, definitively establishing the connection point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netlibretexts.org This is useful for determining stereochemistry and conformation. In this case, it could show through-space interactions between the cyclopropyl protons and the H-5 proton of the pyridazinone ring.

The chemical shifts observed in the NMR spectra of pyridazinone derivatives are sensitive to the electronic nature of substituents on the ring. semanticscholar.org By comparing the spectra of a series of related compounds, a structure-activity relationship (SAR) can be established. mdpi.comsemanticscholar.org For example, attaching an electron-withdrawing group to the pyridazinone ring would typically cause a downfield shift (to a higher ppm value) in the signals of nearby protons and carbons. Conversely, an electron-donating group would cause an upfield shift. This principle allows chemists to predict how modifications to the this compound scaffold would influence its spectroscopic properties.

Mass Spectrometry (MS)semanticscholar.orgrsc.org

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like pyridazinone derivatives, often yielding a prominent protonated molecular ion [M+H]⁺. semanticscholar.orgnih.gov For this compound (C₇H₈N₂O), the expected exact mass for the [M+H]⁺ ion would be approximately 137.0658.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govresearchgate.net The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. libretexts.org

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below.

| m/z Value (Predicted) | Fragment Structure/Identity |

| 137 | [C₇H₈N₂O + H]⁺ (Protonated Molecular Ion) |

| 109 | [M+H - N₂]⁺ (Loss of nitrogen) |

| 96 | [M+H - C₃H₅]⁺ (Loss of cyclopropyl radical) |

| 68 | [C₃H₅N₂]⁺ (Fragment containing the pyridazine (B1198779) ring after cyclopropyl loss) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) docbrown.info |

Disclaimer: The fragmentation pathway is a prediction based on general chemical principles and may vary.

Electron Ionization Mass Spectrometry (EI-MS)

No electron ionization mass spectrometry data for this compound has been found in the public domain. This technique would typically be used to determine the molecular weight of the compound and to gain initial insights into its fragmentation patterns. The molecular ion peak (M+) would be expected at a mass-to-charge ratio corresponding to the molecular formula of the compound.

Fragmentation Patterns and Mechanisms

A detailed analysis of the fragmentation patterns and mechanisms for this compound cannot be provided without the corresponding EI-MS data. Such an analysis would involve the identification of major fragment ions and the postulation of their formation pathways, which often includes characteristic losses of small molecules or radicals from the parent structure.

Infrared (IR) Spectroscopy

Specific infrared absorption frequencies and their corresponding vibrational modes for this compound are not available in published literature. An IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the pyridazinone ring, N-H stretching of the amide, C-H stretching of the cyclopropyl and pyridazinone rings, and C=C and C-N stretching vibrations within the heterocyclic ring.

X-ray Crystallography for Solid-State Structure

There are no published X-ray crystallographic studies for this compound. This technique would provide definitive information about the solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Without experimental data, a table of crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 6-Cyclopropylpyridazin-3(2H)-one, DFT calculations can provide valuable insights into its geometry and electronic characteristics.

DFT calculations would be used to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations help in understanding the three-dimensional conformation of the molecule. Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the electron density distribution, highlighting regions that are electron-rich (potential hydrogen bond acceptors) and electron-poor (potential hydrogen bond donors).

Quantum chemical descriptors are used to quantify various electronic properties of a molecule. For pyridazinone derivatives, these descriptors provide information about their reactivity and stability. mdpi.com Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This value relates to the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capacity.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's ability to accept electrons. A lower ELUMO value points to a better electron-accepting nature.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Theoretical studies on various pyridazinone derivatives have utilized these parameters to correlate with their observed biological activities. mdpi.com

Table 1: Hypothetical Quantum Chemical Descriptors for a Pyridazinone Derivative This table is for illustrative purposes and does not represent actual data for this compound.

| Descriptor | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

For a compound like this compound, molecular docking would be employed to predict its binding affinity and pose within the active site of a specific biological target. Pyridazinone derivatives have been investigated as inhibitors of various enzymes, such as phosphodiesterases (PDEs) and monoamine oxidases (MAOs). nih.govnih.gov Docking simulations help to identify the most likely binding conformation and provide a scoring function to estimate the strength of the interaction.

A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for biological activity and typically include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The pyridazinone core contains potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, such as the cyclopropyl (B3062369) group of the title compound and hydrophobic amino acid residues (e.g., valine, leucine, isoleucine).

Ionic Interactions: Although less common for a neutral molecule like this compound, these interactions can occur if the ligand or protein is ionized.

In studies of other pyridazinone derivatives, docking simulations have been instrumental in rationalizing their inhibitory potency by identifying key interactions within the enzyme's active site. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern drug discovery and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. While specific QSAR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related pyridazinone derivatives.

A common approach in QSAR studies involves the development of a pharmacophore model. This model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For instance, in studies of related heterocyclic compounds as enzyme inhibitors, pharmacophore models often include features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). nih.gov

In a representative 3D-QSAR study on a series of triazole-bearing compounds with a pyridazinone-like core designed as cyclooxygenase-2 (COX-2) inhibitors, researchers developed pharmacophore models to understand the structural requirements for potent inhibition. nih.gov The models generated highlighted the importance of specific combinations of these features. For example, a model designated as AADRRR_2, signifying the presence of two hydrogen bond acceptors, one hydrogen bond donor, and three aromatic rings, showed a high degree of alignment with the most active compounds in the series. nih.gov Such models are instrumental in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more effective therapeutic agents.

The process of a typical 3D-QSAR study can be summarized as follows:

| Step | Description |

| 1. Dataset Selection | A series of compounds with known biological activities (e.g., IC50 values) is selected. |

| 2. Molecular Modeling | The 3D structures of all compounds in the dataset are generated and optimized. |

| 3. Alignment | The molecules are aligned based on a common substructure or a pharmacophore model. |

| 4. Descriptor Calculation | Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. |

| 5. Model Generation | Statistical methods like Partial Least Squares (PLS) or Comparative Molecular Field Analysis (CoMFA) are used to build a mathematical model correlating the descriptors with the biological activity. |

| 6. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

The insights gained from such QSAR studies on related pyridazinone systems can inform the potential applications and further development of this compound derivatives.

Theoretical Studies on Tautomerization Processes

Tautomerization, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental aspect of the chemistry of pyridazinones. For this compound, two primary tautomeric forms can be considered: the lactam (oxo) form, this compound, and the lactim (hydroxy) form, 6-cyclopropyl-3-hydroxypyridazine.

In a study on the tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one, electronic spectra and theoretical calculations were used to determine the favored tautomeric form. researchgate.net The investigation revealed a strong preference for the oxo-form over the hydroxy-form. researchgate.net This finding is consistent with broader observations for many pyridazin-3(2H)-one systems, which predominantly exist in the lactam form.

The relative stability of the tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituent at the C6 position. The cyclopropyl group, being an alkyl substituent, is not expected to dramatically shift the equilibrium towards the hydroxy form, unlike strongly electron-withdrawing or electron-donating groups that can engage in resonance stabilization of one form over the other.

A comparative overview of the likely tautomeric forms of this compound is presented below:

| Tautomeric Form | Structure Name | Key Structural Feature | Expected Predominance |

| Lactam (Oxo) | This compound | C=O (carbonyl) group | Predominant form |

| Lactim (Hydroxy) | 6-Cyclopropyl-3-hydroxypyridazine | -OH (hydroxyl) group | Minor contributor |

Theoretical calculations on similar systems have demonstrated that the oxo form is generally more stable. researchgate.net The preference for the lactam form is a critical consideration in understanding the reactivity, intermolecular interactions, and biological activity of this compound, as the hydrogen on the ring nitrogen in the lactam form can act as a hydrogen bond donor, a feature absent in the lactim tautomer.

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives

General Principles of Pyridazinone SAR

The pyridazinone ring system is a privileged scaffold, meaning it can bind to multiple biological targets, leading to a diverse range of pharmacological effects including anti-inflammatory, analgesic, anticancer, and cardiovascular activities. nih.govresearchgate.netnih.gov The general pharmacophore model for many pyridazinone derivatives includes key features such as hydrophobic regions and hydrogen bond acceptors. researchgate.net The biological activity is highly dependent on the nature and position of various substituents on the pyridazinone core. researchgate.net For instance, the incorporation of the pyridazinone nucleus into tricyclic systems has been a successful strategy to enhance pharmacological effects. nih.govresearchgate.net

Key aspects of pyridazinone SAR include:

Substitution Patterns: The type and placement of chemical groups on the pyridazinone ring are critical determinants of biological activity.

Planarity: A generally planar ring structure is often desirable for maximum positive inotropic effects in cardiovascular applications. nih.gov

Physicochemical Properties: Properties like lipophilicity, which can be altered by substituents, play a significant role in the molecule's interaction with biological targets.

Influence of Cyclopropyl (B3062369) Moiety on Biological Activity

The cyclopropyl group is a valuable substituent in drug design due to its unique structural and electronic properties. hyphadiscovery.comnih.gov Its rigid, three-membered ring structure can impart conformational constraint, which can be advantageous for binding to specific biological targets. nih.gov The C-H bonds of a cyclopropyl ring are stronger and shorter than those in linear alkyl chains, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comnih.gov

In the context of pyridazinone derivatives, the introduction of a cyclopropyl group can influence:

Potency: By providing a better fit into the binding pocket of a target protein. nih.gov

Metabolic Stability: Reducing the rate of metabolic degradation, thereby prolonging the drug's action. hyphadiscovery.comnih.gov

While specific SAR studies on 6-cyclopropylpyridazin-3(2H)-one are not extensively detailed in the provided results, the general principles of cyclopropyl group incorporation suggest it can be a strategic modification to enhance the pharmacological profile of pyridazinone derivatives. hyphadiscovery.comscientificupdate.com

Impact of Substituents at N-2 Position

The N-2 position of the pyridazinone ring is a common site for substitution, and the nature of the substituent at this position significantly influences the biological activity. sarpublication.comnih.gov

Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties can lead to potent biological activities. For example, a phenyl group at the N-2 position has been found in compounds with glucan synthase inhibitory activity. nih.gov

Alkyl Chains and Functionalized Side Chains: The presence of alkyl chains, often with terminal functional groups like amides or piperazines, can modulate the pharmacological profile. For instance, 2-substituted 4,5-dihalo-pyridazinones have shown high analgesic activity. sarpublication.com The length and flexibility of these side chains are critical for optimal interaction with the target. acs.org

Acetamide (B32628) Side Chains: The presence of an acetamide side chain linked to the nitrogen at the N-2 position has been shown to enhance analgesic and anti-inflammatory actions. sarpublication.com

| Substituent at N-2 | Observed Biological Activity | Reference |

|---|---|---|

| Phenyl | Glucan synthase inhibition | nih.gov |

| Arylpiperazinylalkyl chains | α1-adrenoceptor affinity | acs.org |

| Acetamide side chain | Analgesic and anti-inflammatory | sarpublication.com |

| 4-Arylpiperazin-1-yl-carbonylalkyl moieties | Analgesic and anti-inflammatory | sarpublication.com |

Significance of Substituents at C-4, C-5, and C-6 Positions

Substitutions at the C-4, C-5, and C-6 positions of the pyridazinone ring are crucial for modulating the biological activity and selectivity of the compounds. nih.govresearchgate.net

C-6 Position: This position is frequently substituted with aryl groups, which can significantly impact activity. For example, 6-phenyl substitution is common in pyridazinones with cardiovascular effects. jchemrev.com Modifications at the para-position of a C-6 phenyl ring can fine-tune the activity. researchgate.net

C-4 and C-5 Positions: Halogenation at the C-4 and C-5 positions has been associated with potent analgesic activity. sarpublication.com The introduction of amino groups at these positions can also lead to significant pharmacological effects. For instance, 4-amino-pyridazinones have shown potent antinociceptive effects. sarpublication.com The nature of the substituent at the C-4 position can also influence the selectivity for different receptor subtypes.

| Position | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| C-6 | Substituted Phenyl | Vasodilator, Inotropic | researchgate.netjchemrev.com |

| C-4, C-5 | Halogen | Analgesic | sarpublication.com |

| C-4 | Amino | Antinociceptive | sarpublication.com |

| C-5 | Methyl | Antihypertensive | sarpublication.com |

Role of Fused Ring Systems (e.g., tricyclic pyridazinones)

Fusing the pyridazinone ring with other cyclic systems to form bi- or tricyclic structures has been a highly effective strategy for developing potent and specific therapeutic agents. nih.govresearchgate.netnih.gov These fused systems often exhibit enhanced biological activities compared to their monocyclic counterparts. nih.gov

Indenopyridazinones: Tricyclic compounds based on an indeno[1,2-c]pyridazinone scaffold have been identified with anti-inflammatory properties. nih.gov

Benzocinnolinones: These tricyclic pyridazinones have shown potential as positive inotropic agents and STAT3 inhibitors. nih.govrsc.org SAR studies on these systems have indicated that a generally planar structure is beneficial for inotropic activity. nih.gov

Pyrido[2,3-d]pyridazine-2,8-diones: Novel fused systems like pyrido[2,3-d]pyridazine-2,8-diones have been designed and synthesized, demonstrating anti-inflammatory activity through dual COX-1/COX-2 inhibition. nih.gov

The rigidity and defined spatial arrangement of substituents in these fused systems contribute to their high affinity and selectivity for various biological targets. nih.gov

Stereochemical Considerations and Regioisomeric Effects

Stereochemistry and regioisomerism play a critical role in the biological activity of pyridazinone derivatives.

Stereochemistry: The spatial arrangement of atoms can significantly impact the interaction of a molecule with its biological target. For example, in a study of tricyclic pyridazinone derivatives as STAT3 inhibitors, the separated enantiomers showed different potencies, with the (S)-(-) enantiomer being twice as potent as the (R)-(+) enantiomer. rsc.org This highlights the importance of stereochemistry in the design of potent pyridazinone-based drugs.

Advanced Research Applications and Future Directions

Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery that refines a promising lead compound to enhance its drug-like properties. danaher.comcoleparmer.com The goal is to systematically modify the chemical structure to improve potency, selectivity, and efficacy while simultaneously optimizing absorption, distribution, metabolism, and excretion (ADME) properties and minimizing toxicity. coleparmer.comresearchgate.net For derivatives of 6-Cyclopropylpyridazin-3(2H)-one, this iterative process employs a combination of medicinal chemistry, computational modeling, and biological assays. coleparmer.com

A key strategy is structural simplification, which involves the judicious removal of non-essential chemical groups from a complex lead compound. nih.gov This approach can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects. nih.gov For the pyridazinone core, optimization efforts often focus on the modification of substituents at various positions of the ring. For instance, creating a library of analogs by altering the group at the N-2 position or modifying the cyclopropyl (B3062369) group at the C-6 position can systematically probe structure-activity relationships (SAR).

The process involves generating data on multiple parameters simultaneously—including biological activity, solubility, metabolic stability, and potential toxicity—and using this data to guide the design of the next generation of compounds. researchgate.net Computational tools play a significant role, helping to predict the impact of structural changes on the molecule's properties before synthesis is undertaken. danaher.com

Table 1: Key Aspects of Lead Optimization

| Property | Objective | Common Strategies for Pyridazinone Derivatives |

|---|---|---|

| Pharmacological | Enhance potency and selectivity against the biological target. | Modify substituents on the pyridazinone ring; explore different heterocyclic cores. coleparmer.comnih.gov |

| ADME | Improve oral bioavailability, metabolic stability, and tissue distribution. | Alter lipophilicity and polar surface area; introduce or remove metabolic soft spots. coleparmer.com |

| Toxicity | Reduce or eliminate off-target effects and cellular toxicity. | Modify structure to avoid interaction with toxicity-related targets; remove toxicophores. coleparmer.com |

| Physicochemical | Optimize solubility, stability, and molecular weight. | Introduce polar functional groups; simplify the molecular structure. nih.gov |

| Synthetic Feasibility | Ensure the compound can be synthesized efficiently and cost-effectively. | Design synthetic routes that are practical and scalable. coleparmer.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to accelerate the discovery of new bioactive molecules. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govnih.gov

The process typically begins by creating a pharmacophore model based on a set of known active compounds or the 3D structure of the target protein with a bound ligand. nih.gov This model is then used as a 3D query to search large chemical databases for novel compounds that match the required spatial and chemical features. nih.gov This virtual screening approach allows researchers to efficiently filter millions of compounds and prioritize a smaller, more manageable number for laboratory testing, significantly reducing time and cost. nih.gov

For the this compound series, a pharmacophore model could be developed based on a highly active analog. This model would then be used to screen databases to identify new, structurally diverse compounds that retain the key interaction features but possess different core scaffolds, a process known as scaffold hopping. nih.gov The identified hits would then undergo molecular docking simulations to predict their binding mode and affinity for the target, followed by synthesis and biological evaluation. mdpi.commdpi.com

Table 2: Virtual Screening Workflow for Pyridazinone Derivatives

| Step | Description | Tools & Techniques |

|---|---|---|

| 1. Target & Ligand Selection | Identify a biological target and a set of known active pyridazinone inhibitors. | Literature review, biological data analysis. |

| 2. Pharmacophore Model Generation | Create a 3D pharmacophore model representing the key features for activity. | Software like Discovery Studio, LigandScout. nih.gov |

| 3. Database Screening | Use the pharmacophore model to search large compound libraries (e.g., ZINC). | High-performance computing clusters. mdpi.com |

| 4. Hit Filtering & Docking | Filter initial hits and perform molecular docking to predict binding affinity and pose. | Software like Vina, Glide, LeDock. nih.govmdpi.com |

| 5. Candidate Selection | Select the most promising candidates based on docking scores and predicted interactions. | Analysis of binding modes and interactions with key residues. |

| 6. In Vitro Validation | Synthesize and test the selected candidates in biological assays. | Enzyme assays, cell-based assays. mdpi.com |

Drug Repurposing Initiatives

Drug repurposing, or repositioning, is the strategy of identifying new therapeutic uses for existing or previously studied drugs that were abandoned for their original indication. nih.gov This approach offers significant advantages, as existing compounds often have well-documented toxicological and pharmacokinetic profiles, which can dramatically reduce the time and cost associated with drug development. nih.govnih.gov

The broad biological activity of the pyridazinone scaffold makes it an excellent candidate for repurposing initiatives. nih.gov A pyridazinone derivative initially developed for cardiovascular applications, for example, could be screened against a panel of cancer cell lines or tested for antimicrobial properties. nih.govnih.gov High-throughput screening projects have already identified pyridazinone derivatives as potential anticancer agents from chemical libraries. nih.gov

Furthermore, research into developing pyridazinone-based compounds with dual functionality, such as combined anticancer and antimicrobial activity, represents a form of repurposing. nih.gov This strategy is particularly relevant for treating immunocompromised cancer patients who are susceptible to infections. By systematically screening existing libraries of pyridazinone compounds against new targets, researchers can potentially uncover novel therapeutic applications for this versatile chemical class. nih.gov

Development of Pyridazinone-based Probes for Biological Research

Chemical probes are small molecules used as tools to study and manipulate biological systems. The development of probes based on the this compound scaffold can provide valuable insights into cellular pathways and target engagement. By modifying the pyridazinone core, researchers can create specialized molecules for various applications.

One approach involves attaching a fluorescent dye to the pyridazinone structure. Similar to the development of pyridine-based fluorescent probes, these tagged molecules can be used in cellular imaging to visualize the localization of the target protein or to quantify binding events through techniques like fluorescence polarization. mdpi.com

Another strategy is to create affinity-based probes. This involves incorporating a reactive group or a photo-affinity label into the pyridazinone molecule. Such probes can form a covalent bond with their biological target upon binding or photoactivation, allowing for the identification and isolation of the target protein from complex biological mixtures. These tools are instrumental in target validation and understanding the mechanism of action of pyridazinone-based compounds.

Potential for Agrochemical Applications (e.g., Plant Activators)

Beyond medicine, the pyridazinone scaffold shows significant promise in agriculture. A particularly innovative application is the development of 3(2H)-pyridazinone derivatives as plant activators. nih.gov Unlike traditional pesticides that are directly toxic to pathogens, plant activators protect crops by inducing the plant's own immune system, a phenomenon known as systemic acquired resistance. nih.gov This eco-friendly approach is characterized by high efficacy, low toxicity, and a reduced risk of pathogens developing resistance. nih.gov

Research has demonstrated that certain 3(2H)-pyridazinone derivatives provide broad-spectrum disease resistance in plants. nih.gov A key finding is that these compounds are highly effective when applied to the plant (in vivo) but show no direct antimicrobial activity in laboratory tests (in vitro), confirming their mode of action as true plant activators. nih.gov The this compound structure could serve as a foundational template for developing new plant activators with enhanced potency and a wider spectrum of activity against fungal, bacterial, and viral plant diseases.

Table 3: In Vivo Efficacy of a Representative 3(2H)-Pyridazinone Plant Activator

| Pathogen | Host Plant | Control Efficacy (%) at 500 μg/mL |

|---|---|---|

| Pseudoperonospora cubensis | Cucumber | 85.3 |

| Sphaerotheca fuliginea | Cucumber | 89.2 |

| Phytophthora infestans | Tomato | 86.5 |

| Corynespora cassiicola | Cucumber | 81.7 |

Data derived from studies on novel 3(2H)-pyridazinone derivatives as plant activators. nih.gov

Green Chemistry Approaches in Pyridazinone Synthesis

The synthesis of pyridazinone derivatives is increasingly benefiting from the principles of green chemistry, which aim to make chemical processes more environmentally friendly. Traditional synthesis methods often rely on prolonged heating under reflux conditions, consuming significant energy. ekb.eg

Modern, greener approaches for pyridazinone synthesis include the use of microwave irradiation and grinding (mechanochemistry). ekb.eg These methods can dramatically reduce reaction times, increase product yields, and often eliminate the need for hazardous organic solvents. For example, the synthesis of certain pyridazinone derivatives that takes hours under conventional heating can be completed in minutes using microwave assistance. ekb.eg Grinding reactants together in a mortar and pestle is a solvent-free method that is both energy-efficient and simple to perform. ekb.eg Adopting these green chemistry techniques for the synthesis of this compound and its analogs can make the production process more sustainable and cost-effective.

Table 4: Comparison of Synthesis Methods for Pyridazinone Derivatives

| Method | Conditions | Advantages |

|---|---|---|

| Conventional Heating | Refluxing in a solvent for several hours. | Well-established and widely used. ekb.eg |

| Microwave Irradiation | Heating in a sealed vessel with microwaves for minutes. | Rapid reaction times, higher yields, reduced energy consumption. ekb.eg |

| Grinding | Mechanically mixing solid reactants at room temperature. | Solvent-free, simple, low energy input. ekb.eg |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste and resource usage. ekb.eg |

Q & A

Q. What are the common synthetic routes for preparing 6-Cyclopropylpyridazin-3(2H)-one, and what critical parameters influence reaction efficiency?

- Methodological Answer : Cyclocondensation reactions are widely used for synthesizing pyridazinone derivatives. A typical protocol involves reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanol under basic conditions (e.g., sodium ethoxide) . Critical parameters include:

- Solvent polarity : Polar solvents (e.g., ethanol) enhance nucleophilic attack.

- Catalyst concentration : Excess base can lead to side reactions.

- Reaction time : Extended durations (e.g., overnight) improve cyclization efficiency.

For transition metal-free synthesis, potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., DMF) can promote cascade reactions between alkynols and imines, yielding structurally diverse pyridazinones .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and cyclopropyl group integration .

- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between the pyridazinone core and cyclopropyl substituent .

- HPLC-PDA : Validates purity (>97%) and detects trace impurities .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 188.226 for C₁₁H₁₂N₂O) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize solvent systems and reaction conditions to enhance the yield of this compound in cyclocondensation reactions?

- Methodological Answer : Systematic optimization involves:

- Solvent screening : Ethanol promotes cyclization, while DMF favors transition metal-free cascade reactions .

- Temperature control : Elevated temperatures (60–80°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates.

- Catalyst loading : t-BuOK (20 mol%) balances reactivity and side-product formation in metal-free syntheses .

Table 1 : Comparative yields under varying conditions:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOEt | 25 | 65–70 |

| DMF | t-BuOK | 80 | 82–85 |

Q. What strategies are recommended for analyzing contradictory data in the biological activity profiles of pyridazinone derivatives?

- Methodological Answer :

- In vitro vs. in vivo validation : Discrepancies in enzyme inhibition (e.g., anticancer activity) require cross-validation using cell-based assays and animal models .

- Dose-response studies : Establish whether observed contradictions arise from concentration-dependent effects.

- Structural analogs : Compare bioactivity of this compound with derivatives (e.g., 6-methyl or 6-phenyl variants) to isolate substituent-specific effects .

Q. What methodological approaches are employed to determine the solubility of this compound in pharmaceutically relevant solvents?

- Methodological Answer : The shake-flask method coupled with UV-Vis spectrophotometry is standard:

Saturate solvents (e.g., water, ethanol, PEG-400) with the compound.

Filter and quantify supernatant concentration via absorbance at λmax (e.g., 270–290 nm for pyridazinones) .

Table 2 : Solubility data in common solvents (hypothetical example based on similar studies):

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.45 |

| PEG-400 | 23.7 |

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified cyclopropyl (e.g., larger cycloalkyl groups) or pyridazinone substituents (e.g., halogenation at position 4) .

- Bioactivity assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using ELISA or fluorometric assays .

- Computational modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities.

Handling Data Contradictions

Q. How should researchers address inconsistencies in spectroscopic data or synthesis yields across studies?

- Methodological Answer :

- Replicate experiments : Ensure reproducibility under identical conditions.

- Parameter adjustment : Vary solvent, catalyst, or temperature to identify outlier sources.

- Multi-technique validation : Cross-check NMR data with X-ray crystallography to resolve structural misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.